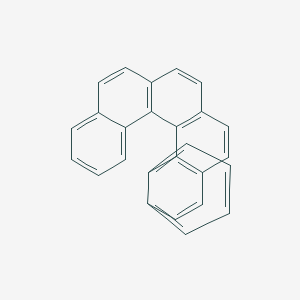

Hexahelicene

Description

Structure

3D Structure

Properties

IUPAC Name |

hexahelicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYPNWSDSPYOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=C4C6=CC=CC=C6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171964 | |

| Record name | Hexahelicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187-83-7 | |

| Record name | [6]Helicene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahelicene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahelicene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahelicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahelicene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5UR49H4NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Enantiomeric Resolution of Hexahelicene

Evolution of Synthetic Strategies for Hexahelicene and its Derivatives

The quest for efficient and versatile methods to construct the iconic helical framework of this compound and its analogues has driven considerable innovation in synthetic organic chemistry. From classical photochemical methods to modern transition metal-catalyzed reactions, the synthetic toolbox for helicenes has expanded to allow for greater control over structure and function.

Classical Photocyclization Protocols for Helical Framework Construction

The most traditional and widely recognized method for constructing the helical backbone of helicenes is the oxidative photocyclization of stilbene-type precursors. wikipedia.org This approach, often referred to as the Mallory reaction, involves the intramolecular cyclization of a diaryl ethylene (B1197577) derivative under ultraviolet (UV) irradiation. nii.ac.jp

The general mechanism begins with the photoisomerization of the trans-stilbene (B89595) precursor to the corresponding cis-isomer. The cis-isomer then undergoes a photochemical electrocyclic reaction to form a dihydrophenanthrene intermediate. nih.gov In the presence of an oxidizing agent, typically iodine, this intermediate is aromatized to yield the final phenanthrene (B1679779) or helicene product. nii.ac.jpjst.go.jp This method has been instrumental in the synthesis of a wide variety of carbohelicenes and heterohelicenes. jst.go.jp

Despite its historical significance and broad applicability, the classical photocyclization method suffers from certain limitations, particularly concerning scalability. The reactions often require very low substrate concentrations (around 10⁻³ mol·L⁻¹) and prolonged irradiation times, sometimes exceeding 20 hours, which makes the production of gram-scale quantities challenging. oup.com To address these issues, modern adaptations have been developed, such as the use of continuous-flow reactors. This technique allows for a more efficient irradiation of the reaction mixture, leading to faster and cleaner reactions, and has enabled the scalable synthesis of various helicenes. oup.commdpi.com

| Parameter | Classical Batch Photocyclization | Continuous-Flow Photocyclization |

| Concentration | Typically low (~10⁻³ M) | Can be higher |

| Reaction Time | Often long (>20 hours) | Significantly shorter |

| Scalability | Limited (typically <0.5 mmol) | Suitable for multi-gram synthesis |

| Efficiency | Can be limited by light penetration | Improved light penetration and efficiency |

Transition Metal-Catalyzed Cycloisomerization Approaches

To overcome the limitations of photochemical methods, non-photochemical strategies employing transition metal catalysts have emerged as powerful alternatives for helicene synthesis. These methods often provide milder reaction conditions, greater functional group tolerance, and pathways for asymmetric synthesis.

A notable non-photochemical route to this compound involves the platinum-catalyzed double cycloisomerization of appropriately substituted biphenylyl-naphthalene precursors. nih.govacs.org This strategy offers a convergent and modular approach, where the key precursors are assembled from simpler building blocks. The final and crucial step is an atom-economic transformation catalyzed by platinum chloride (PtCl₂). acs.org

This method has been successfully applied to the synthesis of not only this compound itself but also substituted derivatives, such as 6,10-dimethylthis compound and 1-methoxy-6,10-dimethylthis compound. acs.org The modular nature of the precursor synthesis allows for the strategic placement of functional groups on the final helicene skeleton. nih.govacs.org

The [2+2+2] cycloaddition reaction, a process that combines three unsaturated π-systems (like alkynes) to form a six-membered ring, has proven to be a highly effective strategy for constructing the aromatic rings that constitute the helicene backbone. oup.com This transformation is typically catalyzed by various transition metals, including cobalt, rhodium, nickel, and palladium. nii.ac.jpjst.go.jpoup.com

This approach is particularly attractive for its ability to rapidly build molecular complexity and for its application in enantioselective synthesis. jst.go.jpoup.com By using chiral ligands on the metal catalyst, it is possible to induce asymmetry in the final helical product. For instance, cationic rhodium(I) complexes with chiral biaryl bisphosphine ligands have been successfully used for the highly enantioselective synthesis of functionalized helicenes and helicene-like molecules. jst.go.jpoup.comnih.gov Both intramolecular and intermolecular versions of this cycloaddition have been developed, leading to the synthesis of higher-order helicenes such as researchgate.net-, researchgate.net-, and even acs.orghelicenes. jst.go.jpnih.gov

| Catalyst System | Helicene Type Synthesized | Key Feature |

| Platinum (PtCl₂) | mdpi.comHelicene and derivatives | Double cycloisomerization of biphenylyl-naphthalenes |

| Rhodium(I)/Chiral Ligand | researchgate.net-, researchgate.net-, acs.orgHelicene-like | Enantioselective intramolecular cycloaddition |

| Cobalt (CpCo(CO)₂) | Tetrahydrohelicenes | Intramolecular [2+2+2] cyclo-isomerization |

| Nickel (Ni(cod)₂) | Tetrahydrohelicenes | Milder conditions than cobalt catalysis |

Diels-Alder Cycloadditions in Helicene Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has also been adapted for the construction of the polycyclic aromatic framework of helicenes. iupac.orgwikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile is highly efficient for creating carbon-carbon bonds with excellent control over stereochemistry. wikipedia.org

In the context of helicene synthesis, both intermolecular and intramolecular Diels-Alder strategies have been employed. An intramolecular approach can involve a precursor containing both the diene and dienophile moieties, which upon reaction, forms a crucial part of the helical structure. iupac.org For example, a suitably designed phenylene-vinylene derivative can undergo an intramolecular [4+2] cycloaddition, and subsequent aromatization of the newly formed cyclohexene (B86901) ring contributes to the extended polycyclic system of the helicene. iupac.org This strategy has been utilized in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and can be conceptually extended to helicene frameworks. iupac.orgacs.org

Palladium-Catalyzed Coupling Reactions and Oxidative Photocyclizations

A versatile and powerful strategy for synthesizing complex helicenes involves a combination of palladium-catalyzed cross-coupling reactions to build a stilbene-like precursor, followed by a classical oxidative photocyclization to form the final helical structure. ekb.eg This approach allows for the modular assembly of intricate precursors that would be difficult to access otherwise.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and direct C-H arylation are commonly used to construct the central stilbene (B7821643) core. nih.govnih.gov These methods are highly efficient for forming carbon-carbon bonds and tolerate a wide range of functional groups. This allows for the synthesis of precursors with electron-deficient or other functionalities, which can be challenging to incorporate using other methods. nih.gov Once the stilbene precursor is assembled, the final helicene is formed via the well-established oxidative photocyclization, typically using UV light and an oxidant like iodine. ekb.eg This combined approach has been successfully used to prepare various nii.ac.jp- and mdpi.comhelicene derivatives. ekb.egnih.gov

Intramolecular Radical Addition Methodologies

While photochemical oxidative cyclization remains a primary method for synthesizing the core structure of helicenes, intramolecular radical-radical coupling reactions have emerged as a viable strategy for creating fused quinoidal dithiophene-based double and triple helicenes. researchgate.net This approach involves an intramolecular radical–radical coupling followed by oxidative dehydrogenation. researchgate.net Although not a direct radical addition to a pre-existing aromatic ring in the traditional sense, it showcases the power of radical-mediated C-C bond formation in constructing the helical framework. The energy barriers for the interconversion of enantiomers in these dynamic helical molecules can be studied using variable-temperature NMR measurements, revealing correlations with substituents and topological structures. researchgate.net

Convergent Synthesis of Complex this compound Architectures

Convergent strategies are instrumental in the construction of complex and multiple helicene structures. These methods involve the synthesis of key fragments that are then coupled to assemble the final, intricate architecture.

A notable example is the synthesis of N,B-doped nanographenes, which can incorporate double helicene units. This process requires just four steps to transform 2-nitrobenzaldehyde (B1664092) into centrosymmetric, quadrupolar structures. A key feature of this approach is a convergent fragment coupling strategy that provides rapid access to intermediates containing a 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) core. researchgate.net

Another powerful technique is the rhodium(I)/difluorphos complex-catalyzed intramolecular double [2+2+2] cycloaddition. This has been used to synthesize an S-shaped double helicene-like molecule with high enantiomeric excess (>99% ee). researchgate.net The starting material for this cycloaddition is a hexayne linked by 2-naphthol (B1666908) and benzene (B151609), and the reaction proceeds with high diastereoselectivity and enantioselectivity. researchgate.net The resulting double helicene is conformationally stable, showing no epimerization or racemization even at 100 °C. researchgate.net

Enantioselective Synthesis and Resolution Techniques

The inherent chirality of this compound necessitates methods to obtain it in an enantiomerically pure form. This is achieved through either direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis Strategies for Enantiopure Hexahelicenes

Asymmetric synthesis aims to produce a single enantiomer directly, bypassing the need for resolving a racemic mixture. wikipedia.org This is often accomplished using chiral catalysts, auxiliaries, or reagents that influence the stereochemical outcome of the reaction. uwindsor.ca

Transition metal catalysis is a prominent approach for the enantioselective construction of helicenes. researchgate.net For instance, the helicoselective synthesis of pyran-2-one-fused researchgate.nethelicenoids has been achieved through an N-Carbene (NHC) organocatalytic (3+3) annulation reaction, yielding products with enantioselectivities up to >99%. researchgate.net The use of circularly polarized light (CPL), a chiral physical force, also represents a potential tool for influencing the enantiomeric equilibrium in the synthesis of chiral compounds like this compound. researchgate.net

Enzymatic strategies, valued for their high chemo-, regio-, and stereoselectivity, also offer powerful tools for asymmetric synthesis. nih.govrsc.org These biocatalytic methods can transform prochiral compounds into chiral products in enantiopure form, often involving nucleophilic attack on sp2 hybridized carbons. nih.govrsc.org

Racemate Resolution via Chromatographic Methods

Chromatographic techniques are widely used to separate the enantiomers of racemic this compound. nih.gov This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). jackwestin.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for both analytical and preparative-scale resolution of helicenes. researchgate.net Simulated moving bed (SMB) chromatography is another preparative-scale HPLC technique used for continuous separation of racemates. nih.gov Furthermore, supercritical fluid chromatography (SFC) has emerged as a strong alternative to liquid chromatography for resolving at least 95% of racemates, offering excellent solvent compatibility and enantioselectivity. nih.gov

| Technique | Principle | Key Feature | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Widely applicable for both analytical and preparative scales. | researchgate.net |

| Simulated Moving Bed (SMB) | Continuous preparative chromatographic process. | Enables large-scale separation of enantiomers. | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase with a CSP. | Offers excellent solvent compatibility and low residence time. | nih.gov |

Diastereoselective Resolution Approaches

Diastereoselective resolution is a classic chemical method for separating enantiomers. jackwestin.com It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. jackwestin.comlibretexts.org

For example, a racemic alcohol can be reacted with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters, which can then be separated. libretexts.org Following separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org In a specific case related to helicenes, racemic 9,10-diketo researchgate.nethelicene was successfully resolved by a reversible and stereoselective reaction with 2,2'-diamino-1,1'-binaphthalene, yielding enantiomers with greater than 99% purity. nih.gov The resulting diastereomeric adduct was isolated by chromatography, and subsequent hydrolysis recovered the enantiopure diketone. nih.govacs.org

Functionalization and Derivatization Strategies for this compound Scaffolds

The functionalization of the this compound scaffold is crucial for modulating its physical and chemical properties and for providing attachment points for other molecules or surfaces. researchgate.netmdpi.com There are two primary approaches to introducing functional groups: incorporating them into the starting materials before the helicene is synthesized, or adding them to the pre-formed helicene scaffold. researchgate.netmdpi.com

The Wittig reaction, often used in the synthesis of diarylethene precursors for photocyclization, is compatible with various functional groups like halogens, nitro, ether, and ester groups, allowing for the preparation of functionalized helicenes from appropriately substituted starting materials. mdpi.comencyclopedia.pub

Introduction of Substituents for Tunable Properties

The functionalization of the this compound core is a critical strategy for modulating its chiroptical and electronic properties. The introduction of specific substituents allows for the fine-tuning of the molecule's behavior, making it suitable for a range of applications in materials science and optoelectronics.

Another approach involves the synthesis of configurationally stable substituted diaza researchgate.nethelicenes. This modular method is highly tolerant of various functional groups (R can be alkyl, phenyl, benzyl, -NH2, -CH2CH2OH, or -CH2CH2NH2), with yields ranging from 80% to 97%. mdpi.com The enantiomers of these researchgate.nethelicenes were separated by chromatography and showed a high barrier to racemization. mdpi.com

Furthermore, methoxy-substituted 1-aza academie-sciences.frhelicenes have been synthesized, where the methoxy (B1213986) group's position can be varied. mdpi.com These methoxy groups can then be converted into other functional groups with good yields, demonstrating the versatility of this synthetic handle. mdpi.com Precursors to these compounds exhibit atropoisomeric chirality and can be resolved to produce aza academie-sciences.frhelicenes with an enantiomeric excess greater than 90%. mdpi.com

The introduction of aryl substituents at the periphery of cationic rsc.orghelicene structures has also been explored. While aryl groups at certain positions have a negligible impact on optical properties, the introduction of styryl substituents leads to a desirable extension of the π-conjugation pathways. nih.gov

Table 1: Properties of Functionalized Helicenes

| Compound Name | Synthesis Yield | Key Properties |

|---|---|---|

| 7-Cyano-15-methoxy academie-sciences.frhelicene | 54% overall | Strong UV absorption, blue fluorescence (11% quantum yield), high optical rotation. researchgate.net |

| Substituted diaza researchgate.nethelicene | 80-97% | High racemization barrier, modular synthesis. mdpi.com |

| Methoxy-substituted 1-aza academie-sciences.frhelicenes | Fair to good | Precursors are resolvable with >90% ee. mdpi.com |

| Cationic rsc.orghelicenes with styryl substituents | - | Extended π-conjugation. nih.gov |

Incorporation of Heteroatoms within the Helical Framework (Heterohelicenes)

The incorporation of heteroatoms, such as nitrogen, boron, oxygen, or sulfur, into the helical backbone of this compound gives rise to heterohelicenes. This modification is a powerful strategy to precisely modulate the electronic structure, solubility, redox characteristics, and intermolecular interactions of the molecule. beilstein-journals.orgresearchgate.net

Nitrogen-containing helicenes, or azahelicenes, have garnered significant attention. The inclusion of nitrogen atoms can enhance performance in applications like circularly polarized luminescence (CPL) and chiral sensing. beilstein-journals.orgresearchgate.net For example, a nitrogen-embedded quintuple researchgate.nethelicene, which hybridizes helicene and azacorannulene π-systems, displays strong near-infrared (NIR) fluorescence at 770 nm with a quantum yield of 0.28. beilstein-journals.org The synthesis of substituted aza researchgate.nethelicenes can be achieved through methods like ring expansion of a helical ketone. mdpi.com

Palladium(II)/Silver(I)-catalyzed cyclizations have been employed to construct azahelicenes that exhibit enhanced chiroptical performance and CPL amplification upon protonation. beilstein-journals.org Another synthetic route involves regioselective [3+2]-cycloadditions, which have produced heterohelicenes displaying pH-responsive CPL, where the sign of the luminescence dissymmetry factor (glum) inverts due to reversible intramolecular charge transfer. beilstein-journals.org

The synthesis of boron and nitrogen co-doped helicenes has also been achieved. Zhang and colleagues reported the synthesis of a boron–nitrogen-doped double rsc.orghelicene and a double academie-sciences.frhelicene in 83% and 49% yields, respectively, using a palladium-catalyzed Suzuki coupling followed by a regioselective intramolecular Scholl reaction. rsc.org Similarly, Wang's group synthesized three B,N-embedded double hetero researchgate.nethelicenes with X-type structures. rsc.org

Table 2: Examples of Heterohelicenes

| Heteroatom(s) | Type of Helicene | Synthetic Method | Noteworthy Property |

|---|---|---|---|

| Nitrogen | Quintuple researchgate.nethelicene | Hybridization of helicene and azacorannulene systems | Strong NIR fluorescence (770 nm). beilstein-journals.org |

| Nitrogen | Azahelicenes | Pd(II)/Ag(I)-catalyzed cyclization | Protonation-induced CPL amplification. beilstein-journals.org |

| Nitrogen | Heterohelicenes | Regioselective [3+2]-cycloaddition | pH-responsive CPL sign inversion. beilstein-journals.org |

| Boron, Nitrogen | Double rsc.org and academie-sciences.frhelicene | Suzuki coupling and Scholl reaction | High yields (83% and 49%). rsc.org |

| Boron, Nitrogen, Sulfur | Double rsc.orghelicene | - | Thermally activated delayed fluorescence. rsc.org |

| Oxygen | Triple oxa researchgate.nethelicene | [2+2+2] cyclotrimerization | - |

Synthesis of Double, Triple, and Multiple Hexahelicenes

The synthesis of molecules containing multiple helicene units, such as double, triple, and even quintuple helicenes, represents a significant advancement in helicene chemistry. rsc.orgrsc.org These complex structures exhibit unique topologies and chiroptical properties stemming from the interaction between the individual helical moieties. rsc.orgrsc.orgresearchgate.net

Multiple helicenes can be classified into linear, cyclic, and cross-linked types. rsc.org Various molecular architectures have been reported, including S-shaped, X-shaped, and propeller-shaped triple helical structures. rsc.org

Double Helicenes:

S-shaped: An S-shaped researchgate.netdouble helicene with thermally activated delayed fluorescence was synthesized via a sequence involving a Cu-catalyzed Ullmann coupling and a Friedel–Crafts cyclization. rsc.org Thiophene and selenophene-based S-shaped double helicenes have also been synthesized through a highly regioselective double oxidative photocyclization. beilstein-journals.org

X-shaped: These structures consist of two helicene units connected through a cross-linking, forming a spatially crossed configuration. rsc.org Boron-nitrogen doped X-shaped double rsc.orghelicenes and academie-sciences.frhelicenes have been synthesized with high yields. rsc.org

Macrocyclic: A double helicene with a closed macrocyclic architecture was synthesized via a quadruple Perkin condensation followed by a quadruple oxidative photocyclization, yielding the final structure in 54% yield. rsc.org

Triple and Multiple Helicenes:

Triple Helicenes: Propeller-shaped triple helical structures have been synthesized through the ortho-annulation of three conjugated segments extending from a central benzene core. rsc.org A C3-symmetric triple helicene was synthesized using a one-pot Suzuki coupling and Knoevenagel condensation sequence. rsc.org A furan-based triple oxa researchgate.nethelicene was prepared via a [2+2+2] cyclotrimerization catalyzed by octacarbonyldicobalt. rsc.org

Quintuple Helicenes: A nitrogen-embedded quintuple researchgate.nethelicene has been reported, demonstrating the feasibility of constructing highly complex multi-helical systems. beilstein-journals.org

The synthesis of these intricate molecules often requires multi-step procedures and advanced catalytic methods. researchgate.net For instance, electrochemical methods have been leveraged for their chemoselectivity and sustainability in synthesizing complex heterohelicenes. researchgate.net

Table 3: Synthesis of Multiple Helicenes

| Type of Multiple Helicene | Shape/Structure | Key Synthetic Step(s) | Yield |

|---|---|---|---|

| Double researchgate.netHelicene | S-shaped | Ullmann coupling, Friedel–Crafts cyclization | 36% (cyclization step). rsc.org |

| Double academie-sciences.frHelicene | Macrocyclic | Quadruple oxidative photocyclization | 54%. rsc.org |

| B,N-doped Double rsc.orgHelicene | X-shaped | Suzuki coupling, Scholl reaction | 83%. rsc.org |

| B,N-doped Double academie-sciences.frHelicene | X-shaped | Suzuki coupling, Scholl reaction | 49%. rsc.org |

| Triple rsc.orgHelicene | Propeller | Photocyclization | 37%. rsc.org |

| Triple Oxa researchgate.nethelicene | Furan-based | [2+2+2] cyclotrimerization | 56% (precursor step). rsc.org |

Elucidation of Chirality, Absolute Configuration, and Stereodynamics in Hexahelicene Systems

Principles of Inherent Helical Chirality and Axial Stereogenicity

The helical nature of hexahelicene gives rise to two enantiomeric forms, denoted as (P)-hexahelicene for the right-handed helix and (M)-hexahelicene for the left-handed helix. makingmolecules.com The "P" (plus) and "M" (minus) descriptors are used to define the sense of the helix. makingmolecules.com When viewed down the helical axis, if the sequence of rings proceeds in a clockwise direction from the nearer to the farther end, it is designated as (P). Conversely, if the progression is counter-clockwise, it is designated as (M). youtube.com

In addition to helical chirality, the concept of axial stereogenicity is also relevant to understanding the stereochemistry of this compound. Axial chirality arises from the hindered rotation around a stereogenic axis. makingmolecules.com In the context of this compound, the helical axis can be considered a stereogenic axis. The spatial arrangement of the ortho-fused benzene (B151609) rings around this axis results in a chiral molecule. The descriptors for axial chirality, aR and aS, can also be applied, where M is associated with aR and P with aS. youtube.com

The inherent chirality of this compound is a direct result of the steric hindrance between the terminal benzene rings, which forces the molecule to adopt a non-planar, helical conformation. nih.gov This structural feature is the fundamental origin of its unique chiroptical properties and its ability to exist as a pair of stable enantiomers.

Determination of Absolute Configuration

The assignment of the absolute configuration of this compound enantiomers, distinguishing between the (P) and (M) forms, has been a significant area of research. This has been accomplished through a combination of X-ray diffraction studies and spectroscopic techniques.

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration. nih.goved.ac.uk For chiral molecules, this is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net

The absolute configuration of this compound was unequivocally established through X-ray crystallographic studies of its complexes. By co-crystallizing an enantiomer of this compound with a molecule of known absolute configuration, the absolute stereochemistry of the this compound could be determined. acs.org This method relies on the fact that the crystal structure of the complex will have a well-defined and non-centrosymmetric arrangement, allowing for the determination of the absolute structure. ed.ac.uk These studies have consistently shown that (+)-hexahelicene possesses a (P) helicity, while (-)-hexahelicene has an (M) helicity. polimi.it

Optical rotation (OR) and electronic circular dichroism (ECD) are chiroptical techniques that are highly sensitive to the stereochemistry of chiral molecules. acs.org These methods have been instrumental in correlating the chiroptical properties of this compound with its absolute configuration.

Optical Rotation: Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The sign of the optical rotation, (+) or (-), is a characteristic property of an enantiomer. For this compound, it has been established that the dextrorotatory isomer, (+)-hexahelicene, corresponds to the (P)-enantiomer. polimi.it

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. aip.org The resulting ECD spectrum is a unique fingerprint of a particular enantiomer. The ECD spectrum of (+)-hexahelicene exhibits a strong positive band in the 325–375 mμ region, which is a key feature in determining its optical activity. aip.org Conversely, the ECD spectrum of (-)-hexahelicene is a mirror image of the (+)-enantiomer's spectrum. nih.gov Theoretical calculations of ECD spectra have been successfully used to predict and confirm the absolute configuration of this compound and its derivatives. polimi.itnih.gov

The combined use of X-ray diffraction, optical rotation, and electronic circular dichroism has provided a consistent and reliable assignment of the absolute configuration of this compound enantiomers. polimi.it

Stereodynamic Features and Chiral Induction in Helical Systems

The stereodynamic features of this compound involve the study of its chiral recognition and the transfer of chirality to other molecules or systems. Chiral recognition is a fundamental process in which a chiral molecule interacts differently with the enantiomers of another chiral molecule. mdpi.com

Studies on the self-assembly of this compound on surfaces have revealed interesting chiral recognition phenomena. For example, on a Au(111) surface, racemic this compound forms asymmetric heterochiral trimers as building blocks for self-assembly. mdpi.com This indicates a preference for interactions between opposite enantiomers in this specific environment.

Chiral induction refers to the process where a chiral entity influences the stereochemistry of another molecule or system. nih.gov In the context of helical systems, the chirality of a helicene can be transferred to its surroundings. For instance, the helical structure of a polymer can induce a chiral organization in an achiral solvent. nih.gov While this specific example pertains to helical polymers, the principle of chiral induction is relevant to the broader field of helical systems, including this compound. The well-defined and stable chirality of this compound makes it a potential candidate for applications in asymmetric catalysis and chiral sensing, where its helical structure can induce a specific stereochemical outcome.

Chiroptical Spectroscopy and Advanced Optical Characterization of Hexahelicene

Electronic Circular Dichroism (ECD) Spectroscopy of Hexahelicenes

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules like hexahelicene. It measures the differential absorption of left and right circularly polarized light, providing information about the molecule's absolute configuration and electronic transitions. The ECD spectrum of this compound is characterized by multiple bands, each corresponding to specific electronic excitations within the π-conjugated system.

The ECD spectra of this compound and its derivatives are complex, featuring multiple electronic transitions that are significantly influenced by vibronic coupling. nih.govacs.org Computational studies, particularly those employing time-dependent density functional theory (TD-DFT), have been instrumental in assigning the observed spectral features to specific excited states. acs.org For instance, the long-wavelength absorption band in this compound is assigned to the ¹Lb transition, which often shows mixed polarization due to vibronic coupling. researchgate.net

Vibronic effects, which are the interplay between electronic and vibrational transitions, play a crucial role in shaping the ECD spectra. nih.govacs.org Specifically, Herzberg-Teller (HT) effects have been shown to dominate the spectral shape, sometimes even causing sign changes in the Cotton effects. nih.govresearchgate.net These HT contributions are also responsible for the differences observed between the lineshapes of absorption and ECD spectra and for the breakdown of mirror symmetry between absorption and emission spectra. nih.govresearchgate.net The inclusion of vibronic coupling in theoretical models is essential for accurately reproducing the experimental ECD spectra and understanding the fine structure of the electronic bands. nih.govacs.orgresearchgate.net

The substitution pattern on the this compound core significantly modulates its ECD spectrum. The introduction of various functional groups can alter the electronic properties and, consequently, the chiroptical response. Studies on derivatives such as 2-bromo-hexahelicene, 2-methyl-hexahelicene, and 5-aza-hexahelicene have demonstrated that while some spectral features are sensitive to the substituent, others are primarily determined by the inherent helicity of the backbone. polimi.itacs.org

Circularly Polarized Luminescence (CPL) and Emission Properties

Circularly Polarized Luminescence (CPL) is the emission analogue of ECD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. nih.govrsc.org This technique provides valuable information about the geometry of the excited state. Pristine carbohelicenes, including this compound, are generally poor CPL emitters due to low fluorescence quantum yields and small luminescence dissymmetry factors (glum). nih.gov

Significant efforts have been directed toward enhancing the CPL properties of hexahelicenes through strategic molecular design. One successful approach involves the isoelectronic replacement of carbon-carbon pairs with boron-nitrogen (BN) units. This modification has been shown to dramatically improve CPL performance. For instance, a BN-doped this compound (BN acs.org) exhibited an outstanding luminescence dissymmetry factor (|glum|) of 1.33 × 10⁻², a value considerably higher than that of unsubstituted this compound (|glum| = 9 × 10⁻⁴). nih.govrsc.orgnih.gov This enhancement occurs alongside a fivefold increase in the fluorescence quantum yield, leading to a significantly brighter CPL emission. nih.govrsc.orgresearchgate.net

Another effective strategy for boosting CPL is the creation of double helicenes, where two helicene units are fused together. These S- or X-shaped molecules can exhibit enhanced chiroptical responses. nih.govresearchgate.net The distinct vibrational structures and shapes of the CPL spectra in double helicenes are heavily influenced by vibronic effects, including Franck-Condon, Herzberg-Teller, and Duschinsky effects. nih.govosaka-u.ac.jp Understanding these contributions is key to designing chiral molecules with finely tunable CPL properties. nih.gov

| Compound | glum | Reference |

| This compound (CC acs.org) | 9 × 10⁻⁴ | nih.govrsc.org |

| BN-Hexahelicene (BN acs.org) | 1.33 × 10⁻² | nih.govrsc.orgnih.gov |

The photophysical properties of this compound are intrinsically linked to its non-planar, distorted π-system. nih.gov While planar polycyclic aromatic hydrocarbons are often highly fluorescent, the helical structure of this compound induces accelerated intersystem crossing to non-emissive triplet states, resulting in a low fluorescence quantum yield (ΦF) of approximately 0.04. nih.govrsc.org

Structural modifications, such as the aforementioned BN-doping, can substantially improve these properties. The BN-hexahelicene (BN acs.org) not only shows an enhanced |glum| but also a fluorescence quantum yield of 0.17, which is about five times higher than its all-carbon analogue (CC acs.org) with a ΦF of 0.03. nih.govnih.govrsc.orguzh.ch The combination of a high quantum yield and a large dissymmetry factor is crucial for developing efficient CPL-active materials. The CPL brightness (BCPL), a figure of merit that combines molar absorptivity (ε), quantum yield (ΦF), and the dissymmetry factor (|glum|), is significantly elevated in these engineered molecules. nih.govrsc.org For example, the BCPL for BN acs.org was reported to be an outstanding 59 M⁻¹cm⁻¹. rsc.org

| Compound | Fluorescence Quantum Yield (ΦF) | Reference |

| This compound (CC acs.org) | 0.03 - 0.04 | nih.govrsc.org |

| BN-Hexahelicene (BN acs.org) | 0.17 | nih.govnih.govrsc.orguzh.ch |

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD) Studies

This compound is renowned for its exceptionally strong optical rotation (OR), a direct manifestation of its helical chirality. nih.gov Early theoretical work, such as that extending the Kirkwood dynamic-coupling theory, has been applied to calculate the specific rotation of this compound. rsc.orgrsc.org These calculations consider the interactions between the benzenoid rings and have been used to assign the right-handed helical configuration to the dextrorotatory enantiomer. rsc.org The experimentally observed specific rotation value for this compound is notably high, on the order of 3750°. rsc.org

Optical Rotatory Dispersion (ORD) spectra, which measure the change in optical rotation as a function of wavelength, provide further insight into the electronic structure of chiral molecules. The comparison between calculated and experimental ORD spectra has been used to unambiguously assign the absolute configuration of helicene derivatives. researchgate.net For (P)-configured helicenes, the longest-wavelength band typically shows a strong positive Cotton effect, which is a characteristic feature in their ECD spectra and is reflected in the ORD curve. researchgate.net These classical chiroptical techniques remain fundamental in the stereochemical analysis of this compound and its derivatives. polimi.it

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) serves as a powerful spectroscopic technique for investigating the stereochemical aspects of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The VCD spectra of this compound and its derivatives have been the subject of detailed experimental and computational studies, providing deep insights into their helical structures.

For instance, the VCD and infrared (IR) absorption spectra of the (−)-enantiomer of 2-Br-hexahelicene have been measured and interpreted using density functional theory (DFT) calculations. rsc.orgrsc.org These computational methods have proven essential for accurately assigning the absolute configuration of helicenes. Studies on various hexahelicenes, including 5-aza-hexahelicene, this compound itself, 2-methyl-hexahelicene, and 2-bromo-hexahelicene, have established a reliable correlation where the (+) sign for optical rotation corresponds to a P (positive) helical configuration, and a (−) sign corresponds to M (negative) helicity. polimi.it This correspondence is confirmed by the excellent match between the signs and intensities of observed and calculated VCD bands. polimi.it

A useful framework for interpreting the VCD spectra of substituted helicenes involves classifying vibrational features as either "helical sense-responsive" (H) or "substituent-sensitive" (S). polimi.it

S features are associated with nuclear displacements that are more localized on a specific substituent. polimi.it

This distinction aids in understanding how structural modifications impact the chiroptical response. For example, in 2-Br-hexahelicene, specific VCD bands can be identified and analyzed in the context of these H and S features, providing a detailed picture of its vibrational structure. researchgate.net DFT calculations have been shown to reliably reproduce the experimental VCD spectra, solidifying their role in the stereochemical analysis of these complex molecules. rsc.orgrsc.org

| Enantiomer | Helicity | Observed VCD Feature (cm⁻¹) | Character |

| (-)-2-Br-hexahelicene | M | 1608 | Negative |

| (+)-5-aza-hexahelicene | P | - | Best correspondence between observed and calculated bands |

This table is generated based on data described in the text. Specific band intensities and a full spectral comparison would require direct access to the spectral data.

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is another vibrational chiroptical spectroscopy technique that measures the small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized incident light. wikipedia.org It provides complementary information to VCD and is particularly sensitive to the chiral arrangement of the molecular framework. wikipedia.org

The ROA spectra of both enantiomers of 2-Br-hexahelicene dissolved in chloroform (B151607) have been successfully measured in the 1700–300 cm⁻¹ range. acs.orgnih.gov The experimental spectra show a good correlation with features predicted by Density Functional Theory (DFT) calculations. acs.orgnih.gov A significant finding is that the most intense signals in the ROA spectra also appear as the most intense bands in the conventional Raman spectra, particularly in the 1350–1400 cm⁻¹ region. acs.orgnih.gov These strong signals correspond to the "D-modes," which are characteristic of polycyclic aromatic hydrocarbons (PAHs) like coronene. acs.org

Through a detailed analysis of the normal modes and the polarizability tensors associated with these intense Raman features, researchers have linked the strong ROA signals to the principal characteristics of helicenes: their inherent chirality and extensive π-conjugation. acs.orgnih.gov An electron–phonon coupling mechanism has been proposed to justify the intensity of the observed ROA signals. acs.orgnih.gov While experimental ROA measurements for some helicenes can be hampered by strong fluorescence, computational predictions suggest large dissymmetry factors (ROA/Raman ratio), indicating that helicenes are strong candidates for ROA studies. nih.govacs.org

| Compound | Spectral Range (cm⁻¹) | Key Finding | Corresponding Modes |

| 2-Br-hexahelicene | 1700-300 | Most intense ROA features are also the most intense Raman features. | D-modes (1350-1400 cm⁻¹) |

This table is generated based on data described in the text, highlighting key research findings from ROA studies on a this compound derivative.

Advanced Chiroptical Techniques

Transient Circular Dichroism (TR-CD) in Excited Triplet States

Transient Circular Dichroism (TR-CD) spectroscopy is a powerful tool for investigating the structural features and dynamics of chiral molecules in their electronically excited states. oup.com This technique has been successfully applied to study the excited triplet state of pristine this compound. oup.com

Using an improved version of Kliger's method, researchers have recorded the TR-CD spectra of (P)- and (M)-hexahelicenes in their triplet excited state (³HH*) in a toluene (B28343) solution at room temperature. oup.comexlibrisgroup.com The spectra for the (P)- and (M)-enantiomers were found to be mirror images of each other. oup.comresearchgate.net

The key observations from the TR-CD spectra of triplet-excited this compound include:

A strong Cotton effect, with the (P)-enantiomer showing a positive signal and the (M)-enantiomer a negative one. oup.com

The lowest-energy band appears at 660 nm with a significant magnitude of |Δε| = 55 M⁻¹ cm⁻¹. oup.comexlibrisgroup.com

Additional, less intense peaks with alternating signs are observed in the higher energy region. oup.com

These experimental features were well reproduced by Time-Dependent Density Functional Theory (TD-DFT) calculations at the UCAM-B3LYP/6-31G(d,p) level. oup.comexlibrisgroup.com The calculations also revealed that upon excitation to the triplet state, the this compound skeleton undergoes a slight contraction, resulting in increased overlap and a shorter distance (by 0.28 Å) between the terminal carbons. oup.com This suggests that the helical structure remains robust in the triplet state. oup.com

| Enantiomer | Excited State | Lowest-Energy Band (nm) | Δε (M⁻¹ cm⁻¹) | Key Spectral Feature |

| (P)-Hexahelicene | Triplet (³HH) | 660 | +55 | Strong Positive Cotton Effect |

| (M)-Hexahelicene | Triplet (³HH) | 660 | -55 | Strong Negative Cotton Effect |

This table summarizes the key data from the transient circular dichroism study of triplet-excited this compound.

Two-Photon Absorption and Two-Photon Circular Dichroism

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Two-Photon Circular Dichroism (TPCD) is its chiroptical counterpart, defined as the difference in the TPA cross-section for left and right circularly polarized light (Δδ = δL - δR). acs.org These advanced techniques provide access to electronic transitions that are forbidden in conventional one-photon absorption, offering deeper insight into the electronic structure of chiral systems like this compound.

Experimental TPA and TPCD spectra of this compound derivatives have been obtained using the double L-scan technique over a broad spectral range (400–900 nm) with femtosecond laser pulses. acs.orgnih.govrsc.orgrsc.org Theoretical simulations using TD-DFT have been crucial for interpreting these spectra. acs.orgnih.gov

Studies on this compound derivatives, such as those with donor-acceptor motifs, have revealed important structure-property relationships:

The TPA cross-section and the amplitude of the TPCD signal are strongly influenced by intramolecular charge transfer (ICT). rsc.orgrsc.org

Lengthening the π-electron delocalization within the helicene core primarily enhances the contribution of the magnetic dipole transition moment to the TPCD signal. acs.orgnih.gov

The presence of a donor-acceptor combination can enhance the contribution of the electric quadrupole transition moment to the TPCD signal due to ICT. acs.orgnih.gov

These findings demonstrate that the nonlinear chiroptical properties of hexahelicenes can be tuned by chemical modification, highlighting their potential in materials science and photonics. acs.org

| Technique | Definition | Key Influencing Factors for this compound |

| TPA | Simultaneous absorption of two photons. | Intramolecular Charge Transfer (ICT), π-electron delocalization. |

| TPCD | Difference in TPA for left vs. right circularly polarized light (Δδ = δL - δR). | ICT, nature of electronic delocalization, magnetic and electric quadrupole transition moments. |

This table outlines the principles of TPA and TPCD and the factors affecting these properties in this compound derivatives.

Theoretical and Computational Investigations of Hexahelicene

Ab-initio Calculations for Chiroptical Properties

Ab-initio, or "from first principles," calculations are a cornerstone in the theoretical study of hexahelicene's chiroptical properties. These methods solve the electronic Schrödinger equation without empirical parameters, offering high accuracy. They have been pivotal in simulating and interpreting the molecule's interaction with polarized light.

Electronic Circular Dichroism (ECD) Spectrum Simulation

The simulation of the Electronic Circular Dichroism (ECD) spectrum is a significant application of ab-initio methods for this compound. ECD spectroscopy is a crucial experimental technique for determining the absolute configuration of chiral molecules like helicenes. Theoretical calculations provide a means to assign the observed spectral bands to specific electronic transitions, thereby linking the spectrum to the molecule's three-dimensional structure.

Early seminal works utilized Time-Dependent Density Functional Theory (TDDFT), a form of ab-initio calculation, to compute the ECD spectra of [n]helicenes, including this compound. arxiv.org These calculations can reproduce the experimental spectra with reasonable accuracy, capturing the characteristic intense, opposite-signed Cotton effects that define the chiroptical response of this compound. arxiv.orgnih.gov For instance, calculations for (P)-hexahelicene derivatives correctly predict a strong negative band at lower wavelengths and strong positive bands at higher wavelengths. nih.gov

Vibronic coupling, which considers the interaction between electronic states and vibrational modes, has been shown to be important for accurately reproducing the fine details and shapes of the ECD spectra. researchgate.net Calculations that incorporate these effects can explain the differences in lineshapes between absorption and ECD spectra. researchgate.net The accuracy of these simulations is dependent on the chosen computational setup, but modern methods can achieve great accuracy even for subtle spectral features. arxiv.orgresearchgate.net

Table 1: Comparison of Experimental and Calculated ECD Spectral Features for a (P)-Azabora nih.govhelicene Derivative Note: This table presents data for a derivative to illustrate the accuracy of modern computational methods.

| Feature | Experimental Wavelength (nm) | Calculated Wavelength (nm) | Experimental Δε | Calculated Rotatory Strength (R) |

| Band 1 | 237 | - | -95 | Negative |

| Band 2 | 296 | - | +89 | Positive |

| Band 3 | 307 | - | +110 | Positive |

| Band 4 | 397 | - | -8.7 | Negative |

| Data sourced from reference nih.gov. Calculated rotatory strength signs correspond to the character of the experimental bands. |

Rotatory Strength Tensor Analysis and Anisotropic Circular Dichroism

Standard ECD measurements are performed on isotropic solutions, averaging the molecular response over all possible orientations. However, ab-initio calculations can dissect this average value by computing the rotatory strength tensor, which describes the anisotropic nature of circular dichroism. au.dk This tensor provides information about how the ECD signal changes depending on the orientation of the molecule relative to the direction of light propagation. au.dk

For this compound, large-scale ab-initio calculations of the rotatory strength tensor have been performed. au.dk These studies predict a significant anisotropy in its circular dichroism. The theoretical ECD spectra generated for light propagating along the principal axes of the molecule's inertia tensor show dramatic variations in both the sign and magnitude of the signals compared to the isotropic spectrum. au.dk This theoretical work highlights that the chiroptical response of this compound is highly dependent on its orientation, a property that could be exploited in materials science applications involving oriented molecules. au.dk

Incorporation of Electron Correlation and Random Phase Approximation

The accurate calculation of electronic properties, especially for π-conjugated systems like this compound, requires the proper treatment of electron correlation—the interaction between electrons. au.dkacs.org The Random Phase Approximation (RPA) is a sophisticated ab-initio method used to incorporate the effects of electron correlation in calculations of chiroptical properties. au.dkups-tlse.frmontclair.edu

RPA emerged as a promising post-Kohn-Sham method to handle electron correlation in complex systems. ups-tlse.frmontclair.edu In the context of this compound, RPA has been employed within a quantum mechanical response theory framework to compute the rotatory strength tensor. au.dk This approach accounts for the collective excitations of electrons, which is crucial for describing the electronic transitions that give rise to the ECD spectrum. au.dk The use of methods like RPA is essential for moving beyond simpler approximations and achieving quantitative agreement with experimental results for the complex electronic structure of helicenes. au.dkaps.org

Linear Response Theory Applications

Linear response theory is the formal quantum mechanical framework used to calculate molecular properties related to the response of a system to an external perturbation, such as the oscillating electromagnetic field of light. au.dk It is the foundation for modern calculations of ECD spectra. arxiv.orgau.dk

Within this framework, properties like excitation energies and rotatory strengths are determined by calculating the response of the electron density to the applied field. au.dk For this compound, linear response calculations, particularly using TDDFT, have been successfully used to reveal nontrivial spectral band progressions in its ECD spectrum. arxiv.org The theory allows for the computation of the rotatory strengths that govern the intensity and sign of ECD bands. au.dk The application of linear response theory has been fundamental to the theoretical understanding and prediction of the chiroptical spectra of this compound and related molecules. researchgate.netau.dk

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency. It is particularly valuable for larger molecules like this compound, where higher-level ab-initio methods can be computationally prohibitive.

Geometry Optimization and Conformational Analysis

Before chiroptical properties can be calculated, an accurate molecular structure must be obtained. DFT is the workhorse method for the geometry optimization of this compound and its derivatives. arxiv.orgnih.gov These optimizations yield the low-energy three-dimensional structure of the molecule, which is the starting point for all subsequent property calculations. nih.gov

Prediction and Interpretation of Chiroptical Spectra (ECD, CPL, VCD, ROA)

Theoretical and computational methods are indispensable for the prediction and interpretation of the chiroptical spectra of this compound, providing deep insights into its unique three-dimensional electronic structure. Techniques such as Electronic Circular Dichroism (ECD), Circularly Polarized Luminescence (CPL), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) are computationally modeled to understand the relationship between the molecule's helical geometry and its optical response.

Time-dependent density functional theory (TD-DFT) is a primary tool for simulating ECD and CPL spectra. polimi.itresearchgate.net These calculations help in assigning the absolute configuration of this compound enantiomers, with the sign of the Cotton effects in the ECD spectrum being directly related to the helicity (P or M) of the molecule. acs.org For instance, (M)-hexahelicene is known to be levorotatory, a characteristic that can be predicted and confirmed through theoretical calculations. acs.org Computational studies reveal that the intense ECD bands in this compound arise from the extensive π-electron conjugation along the helical backbone. nih.gov The orientation of the electric and magnetic transition dipole moments, which can be calculated quantum chemically, is a decisive factor for the chiroptical response. acs.org

VCD and ROA spectroscopy, which probe the differential absorption and scattering of left and right circularly polarized infrared radiation by chiral molecules, provide detailed information about the vibrational states of this compound. polimi.itnih.gov DFT calculations are crucial for assigning the observed VCD and ROA signals to specific vibrational modes. polimi.itresearchgate.netnih.gov For example, theoretical studies have shown that the largest VCD signals in helicenes can originate from the strong vibrational coupling of C-H in-plane and out-of-plane bending modes in the stacked aromatic rings. nih.gov While experimental ROA spectra for this compound can be challenging to obtain due to fluorescence, computational predictions indicate significant ROA signals, highlighting its potential as a powerful structural probe. nih.gov

The table below summarizes the application of various computational methods in predicting the chiroptical spectra of this compound.

| Chiroptical Technique | Computational Method | Key Insights |

| ECD | Time-Dependent DFT (TD-DFT) | Assignment of absolute configuration (P/M), correlation of Cotton effects with electronic transitions, understanding π-electron conjugation effects. researchgate.netacs.org |

| CPL | Time-Dependent DFT (TD-DFT) | Prediction of emission properties, relationship between excited state geometry and dissymmetry factors. polimi.it |

| VCD | Density Functional Theory (DFT) | Assignment of vibrational modes, confirmation of absolute configuration, identification of key vibrational couplings. polimi.itresearchgate.netnih.gov |

| ROA | Density Functional Theory (DFT) | Prediction of vibrational optical activity, providing complementary structural information to VCD, though often limited to computational prediction due to experimental challenges. nih.gov |

Investigation of Intermolecular and Non-Covalent Interactions (e.g., π-π Stacking)

Computational chemistry provides critical insights into the non-covalent interactions that govern the supramolecular chemistry of this compound, with a particular focus on π-π stacking. These interactions are fundamental to its behavior in condensed phases and its potential applications in materials science. nih.gov The helical shape of this compound results in unique intramolecular π-π interactions between the overlapping terminal benzene (B151609) rings, which contribute to its structural stability. nih.gov

Furthermore, computational models have been employed to investigate the π-π stacking interactions between this compound and other molecules. For example, a theoretical study on the interaction between (R)-Hexahelicene and the explosive molecule trinitrotoluene (TNT) used the M06-2X DFT functional to demonstrate that favorable π-π interactions can occur. tandfonline.com The study identified that the interaction primarily involves the second and third six-membered rings of this compound's exterior surface, suggesting its potential as a sensor material. tandfonline.com Such studies highlight the power of computational methods to predict and understand the specific intermolecular recognition processes involving this compound. tandfonline.com

Analysis of Frontier Molecular Orbitals and Reactivity Predictions

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of computational chemistry for predicting the reactivity and electronic properties of molecules like this compound. wikipedia.org The energies and spatial distributions of these orbitals provide a quantum mechanical basis for understanding chemical behavior.

For large, conjugated systems like this compound, the FMOs tend to be delocalized over the entire π-system. nih.gov The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical stability. researchgate.net A smaller gap generally implies that the molecule is more easily excited and potentially more reactive.

Computational methods, primarily DFT, are used to calculate the energies and visualize the shapes of the HOMO and LUMO of this compound. tandfonline.comresearchgate.net These calculations show that the frontier orbitals of this compound possess a distinct helical topology, following the molecule's structural framework. scispace.com This helical nature of the FMOs is intimately linked to the molecule's chirality and has implications for its interactions and cycloaddition pathways. scispace.com Theoretical studies have shown how the HOMO-LUMO gap can be tuned by introducing substituents to the this compound core, which in turn modifies its reactivity and electronic properties. researchgate.net For instance, the interaction between this compound and TNT was analyzed through FMO theory, providing insights into the charge transfer characteristics of their potential complex formation. tandfonline.com

The table below presents representative calculated HOMO and LUMO energies for this compound, illustrating the data obtained from such theoretical investigations.

| Molecular Orbital | Calculated Energy (eV) | Description |

| HOMO | -5.5 to -5.8 | Delocalized π-orbital, associated with electron-donating ability. |

| LUMO | -1.0 to -1.3 | Delocalized π*-orbital, associated with electron-accepting ability. |

| HOMO-LUMO Gap | 4.2 to 4.8 | Correlates with electronic transition energy and chemical stability. |

(Note: The exact energy values can vary depending on the computational method and basis set used.)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of this compound and its derivatives at the atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational dynamics, intermolecular interactions, and solvent effects that are not accessible through static quantum chemical calculations. rsc.org

One significant application of MD simulations has been to investigate the internal dynamics of the this compound molecule itself. Studies have explored the flexibility of the helical structure, such as the "pitch" opening and closing with temperature. rsc.org These simulations, when correlated with experimental data from variable-temperature NMR, can provide a detailed description of the conformational behavior of helicenes in both solution and the solid state. rsc.org For example, MD simulations of crystalline this compound have been performed to understand the distribution of intermolecular distances and the influence of crystal packing forces on the molecular motion. rsc.org

MD simulations have also been instrumental in studying the interaction of water-soluble this compound derivatives with biological macromolecules like DNA. nih.gov These simulations can model the binding process, revealing the preferred binding modes (e.g., minor groove binding or semi-intercalation), the specific interactions involved (e.g., electrostatic, hydrophobic), and the role of the solvent. nih.govmdpi.com By simulating the dynamic behavior of the helicene-DNA complex over time, researchers can assess the stability of the binding and the conformational changes induced in both the helicene and the DNA. nih.govnih.govacs.org Such theoretical studies, combining MD with quantum mechanical approaches, are crucial for understanding the mechanisms of chiral recognition at the molecular level. nih.gov

Quantum Chemical Approaches for Enhanced Chiroptical Performance Prediction

The accurate prediction of chiroptical properties is essential for understanding and designing molecules like this compound for specific applications. Quantum chemical approaches have become increasingly sophisticated, leading to enhanced prediction of chiroptical performance. nih.gov The combination of experimental measurements with high-level theoretical calculations provides a powerful protocol for the confident assignment of absolute configurations and the detailed interpretation of complex chiroptical spectra. nih.govnih.gov

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for simulating chiroptical spectra such as ECD, VCD, and ROA. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the choice of the functional and basis set. Modern functionals, including those with long-range corrections and dispersion effects, have significantly improved the correlation between calculated and experimental spectra for large, conjugated systems like helicenes. nih.gov

For complex molecules, it is often necessary to consider multiple conformers, as chiroptical spectra are highly sensitive to molecular geometry. nih.gov A common computational strategy involves performing a conformational search, optimizing the geometry of low-energy conformers, and then calculating the Boltzmann-averaged spectrum based on their relative energies. This approach provides a more realistic representation of the molecule's behavior in solution. nih.gov

Furthermore, advanced theoretical treatments are being developed to account for factors such as vibronic coupling, which can significantly influence the shape and intensity of ECD and CPL spectra. acs.orgresearchgate.net Vibronic coupling models can explain the fine structure observed in experimental spectra, which is often absent in simpler vertical excitation models. researchgate.net These advanced quantum chemical approaches are crucial for moving beyond simple prediction to a deeper, quantitative understanding of the origins of chiroptical activity, thereby guiding the rational design of new helicene-based materials with tailored optical properties. nih.gov

Aromaticity Analysis (e.g., NICS Calculations)

The aromaticity of this compound, a molecule that deviates significantly from the planarity typically associated with aromatic compounds, is a subject of considerable theoretical interest. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the magnetic criterion of aromaticity. researchgate.net NICS calculations determine the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or slightly above it (e.g., NICS(1)), providing a quantitative measure of the induced ring currents that are characteristic of aromatic (diatropic) or antiaromatic (paratropic) systems. researchgate.netsid.ir

For this compound, NICS calculations are performed for each of its six ortho-fused benzene rings to assess their individual aromatic character. researchgate.net These calculations generally confirm that despite the helical distortion, the individual benzene rings retain a significant degree of aromaticity, as indicated by their negative NICS values. researchgate.netresearchgate.net However, the degree of aromaticity is not uniform across the molecule. The terminal rings, which experience less steric strain, typically exhibit more negative NICS values (i.e., are more aromatic) compared to the inner rings that are more distorted. researchgate.net

A DFT study that calculated NICS(0) values for this compound at the B3LYP/6–31G(d,p) level of theory provides a clear example of this trend. researchgate.net The results, summarized in the table below, show how the aromaticity varies from the terminal to the inner rings.

| Ring Position | NICS(0) (ppm) researchgate.net |

| Ring 1 (Terminal) | -8.9 |

| Ring 2 (Inner) | -6.8 |

| Ring 3 (Inner) | -6.4 |

| Ring 4 (Inner) | -6.4 |

| Ring 5 (Inner) | -6.8 |

| Ring 6 (Terminal) | -8.9 |

These computational analyses are crucial for understanding the electronic structure of this compound, revealing how the molecule balances the energetic penalty of steric strain against the stabilization gained from maintaining π-electron delocalization and aromaticity within its constituent rings. researchgate.net

Supramolecular Chemistry and Self Assembly of Hexahelicene Based Systems

Principles of Supramolecular Recognition by Hexahelicenes

The foundation of supramolecular chemistry lies in molecular recognition, where molecules selectively bind to one another through a variety of non-covalent interactions. wikipedia.org For hexahelicene, its distinct three-dimensional structure and large π-conjugated surface are pivotal in dictating its recognition behavior. The principles of supramolecular recognition by hexahelicenes are primarily governed by the interplay of shape complementarity and intermolecular forces.

Chiral recognition is a particularly important aspect of this compound's supramolecular behavior. nih.govacs.org This phenomenon, where chiral molecules differentiate between enantiomers of another chiral compound, is fundamental in many biological and chemical processes. nih.govacs.org In the context of hexahelicenes, this recognition can lead to either homochiral recognition, resulting in the formation of aggregates from the same enantiomer, or heterochiral recognition, where opposite enantiomers preferentially associate. acs.org

The self-assembly of helicenes on metal surfaces provides a well-defined environment to study these recognition events at the submolecular level using techniques like scanning tunneling microscopy (STM). acs.org The defined footprint of the terminal benzene (B151609) rings on a surface significantly influences the intermolecular interactions. acs.org The absence of strong polar functional groups in unsubstituted this compound means that weaker forces, such as van der Waals interactions and π-π stacking, play a dominant role in the stereochemical recognition process. acs.orgrsc.org The maximization of steric overlap between molecules is a key driver for the formation of stable supramolecular assemblies. acs.org

Self-Assembly Phenomena on Surfaces and in Solution

The ability of this compound molecules to spontaneously organize into well-defined architectures is a hallmark of their supramolecular chemistry. This self-assembly can occur on solid surfaces, offering a platform for creating two-dimensional (2D) nanostructures, and in solution, leading to the formation of larger, often hierarchical, assemblies.

The self-assembly of this compound on crystalline surfaces, such as the Au(111) substrate, has been a subject of intense research to understand the fundamental principles of chiral recognition in 2D systems. nih.govmdpi.com These studies provide insights into the initial stages of crystallization and the factors that determine whether a racemic mixture will form a conglomerate of homochiral crystals or a racemic compound. acs.org

When an enantiopure sample of this compound, for instance, the (P)-enantiomer, is deposited on a Au(111) surface at low coverage, the molecules self-assemble into distinct homochiral aggregates. mdpi.com The most favored of these are homochiral tetramers, which appear as four-bladed propeller-like structures in STM images. mdpi.com Theoretical calculations support this observation, indicating that the formation of a homochiral tetramer is energetically more favorable than a homochiral dimer. mdpi.com This preference for tetramers highlights the cooperative nature of the intermolecular interactions that stabilize these assemblies.

In contrast to the behavior of enantiopure this compound, the self-assembly of a racemic mixture on a Au(111) surface leads to the formation of novel heterochiral aggregates. nih.govmdpi.com A key observation is the formation of asymmetric heterochiral trimers as the fundamental building blocks of the racemic assembly. nih.govmdpi.com Through meticulous manipulation and characterization using STM and non-contact atomic force microscopy (nc-AFM), the composition of these trimers was determined to be "2+1" in handedness, meaning they consist of two molecules of one enantiomer and one of the other (e.g., P2M or M2P). mdpi.com

These heterochiral trimers exhibit significant stability across different surface coverages. nih.govmdpi.com Density functional theory (DFT) calculations have been employed to understand the energetic favorability of these structures. The calculations reveal that the average binding energy per molecule in a heterochiral trimer is lower (more stable) than that in either a homochiral or a heterochiral dimer, providing a rationale for the prevalence of these asymmetric trimers in the racemic system. mdpi.com

| Aggregate Type | Enantiomeric Composition | Average Binding Energy per Molecule (kcal/mol) |

| Homochiral Dimer | P-P or M-M | -52.54 |

| Heterochiral Dimer | P-M | -53.49 |

| Homochiral Tetramer | P4 or M4 | -53.41 |

| Heterochiral Trimer | P2M or M2P | -54.29 |

This table presents calculated average binding energies for different this compound aggregates on a Au(111) surface, demonstrating the energetic preference for the formation of asymmetric heterochiral trimers in a racemic mixture. mdpi.com

Beyond the formation of simple aggregates on surfaces, this compound derivatives can participate in hierarchical self-assembly processes, leading to the construction of larger and more complex helical architectures. mdpi.com This process involves multiple stages of organization, where pre-formed supramolecular structures serve as the building blocks for the next level of assembly. nih.gov

In solution, for example, functionalized helicene oligomers can self-assemble into fibrils, which then entangle to form gels or align to create liotropic liquid crystals. mdpi.com The intrinsic chirality of the this compound units is transferred and amplified through the hierarchical levels, resulting in macroscopic structures with a well-defined handedness. nih.govnih.gov The formation of these architectures is a testament to the power of molecular programming, where the information encoded in the structure of the individual molecules dictates the final supramolecular form.

The self-assembly of this compound-based systems is orchestrated by a delicate balance of various non-covalent interactions. rsc.orgelsevierpure.com These interactions, although individually weak, collectively provide the driving force for the formation of ordered structures. wikipedia.org

Van der Waals Forces: These are ubiquitous and play a crucial role in the close packing of molecules, especially for nonpolar hydrocarbons like this compound. acs.orgrsc.org The maximization of van der Waals contacts is a significant factor in the stabilization of aggregates on surfaces and in the condensed phase. acs.org

π-π Stacking: The extended aromatic system of this compound facilitates π-π stacking interactions between adjacent molecules. These interactions are highly dependent on the relative orientation of the molecules and are a key contributor to the stability of both homochiral and heterochiral aggregates. The overlap between the π-orbitals of neighboring helicenes is a critical factor in determining the preferred aggregation state. mdpi.com

Hydrogen Bonding: While unsubstituted this compound cannot form hydrogen bonds, the introduction of suitable functional groups (e.g., amino or carboxylic acid groups) can introduce this strong and directional interaction. kuleuven.be Hydrogen bonding can significantly influence the self-assembly process, leading to different packing arrangements and polymorphs compared to the parent molecule. elsevierpure.comkuleuven.be For instance, the self-assembly of 5-amino nih.govhelicene is drastically altered by changing the solvent from a non-polar to a protic one, which can protonate the amino group and induce Coulombic repulsion, thereby preventing aggregation. kuleuven.be